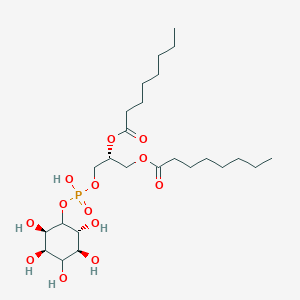

1,2-Dioctanoyl-sn-glycero-3-phosphoinositol

Descripción general

Descripción

1,2-Dioctanoyl-sn-glycero-3-phosphoinositol (ammonium salt) is a lipid, found abundantly in eukaryotic cells. It is also present at low level in mammalian cells . It has been used in the preparation of model membranes for protein reconstitution and structural studies .

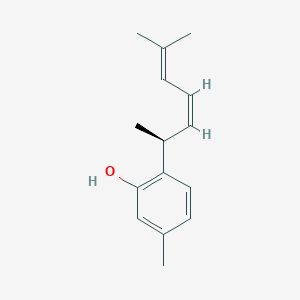

Molecular Structure Analysis

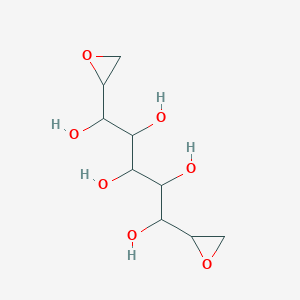

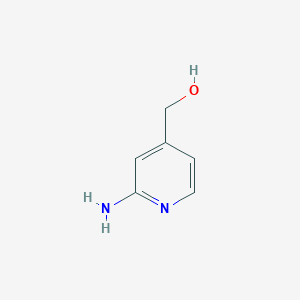

The molecular structure of this compound consists of a glycerol backbone with two octanoyl (8 carbon) fatty acid chains and a phosphoinositol head group . The molecular formula is C₂₅H₅₄N₂O₁₆P₂ and the formula weight is 700.648 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C₂₅H₅₄N₂O₁₆P₂ and a formula weight of 700.648 . It is a powder form and should be stored at -20°C . It is not hygroscopic and is not light sensitive .Aplicaciones Científicas De Investigación

Macrophage Phospholipid Metabolism : Emilsson, Wijkander, and Sundler (1986) found that 1,2-dioctanoyl-sn-glycerol stimulates the cleavage of phosphatidylinositol in macrophage phospholipids, leading to arachidonic acid release. This suggests a role in protein interaction and phospholipid metabolism (Emilsson, Wijkander, & Sundler, 1986).

Liposome Applications : Sadownik, Stefely, and Regen (1986) demonstrated the use of 1,2-bis(12-hydroxydodecanoyl)-sn-glycero-3-phosphocholine for creating stable polymerized liposomes, which has implications in membrane modeling and drug delivery (Sadownik, Stefely, & Regen, 1986).

Gene Therapy Delivery : Wölk et al. (2015) explored binary lipid mixtures with phospholipids for effective gene therapy delivery, demonstrating the potential of such lipids in medical applications (Wölk et al., 2015).

Neurotransmitter Synthesis : Shevchenko et al. (1975) synthesized diphosphoinositide, a neurotransmitter, using a novel intermediate, contributing to the understanding of phosphatidylinositol synthesis (Shevchenko, Tsirenina, Molotkovsky, & Bergelson, 1975).

Lipid Bilayer Membranes in Microdevices : Marín et al. (2016) developed a method for forming stable lipid bilayer membranes in microdevices, which has applications in biophysical studies and electrophysiology (Marín et al., 2016).

Molecular Recognition in Biological Systems : Berti, Keiderling, and Baglioni (2002) discussed how phospholipid nucleosidic derivatives form supramolecular structures, which have implications for molecular recognition in biological systems and biotechnological applications (Berti, Keiderling, & Baglioni, 2002).

Propiedades

IUPAC Name |

[(2R)-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H47O13P/c1-3-5-7-9-11-13-18(26)35-15-17(37-19(27)14-12-10-8-6-4-2)16-36-39(33,34)38-25-23(31)21(29)20(28)22(30)24(25)32/h17,20-25,28-32H,3-16H2,1-2H3,(H,33,34)/t17-,20?,21-,22+,23-,24-,25?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUKKDCTWWVPCJ-NUPIXEBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H47O13P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90909376 | |

| Record name | 3-({Hydroxy[(2,3,4,5,6-pentahydroxycyclohexyl)oxy]phosphoryl}oxy)propane-1,2-diyl dioctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105172-95-0 | |

| Record name | 1,2-Dioctanoyl-sn-glycero-3-phosphoinositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105172950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-({Hydroxy[(2,3,4,5,6-pentahydroxycyclohexyl)oxy]phosphoryl}oxy)propane-1,2-diyl dioctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

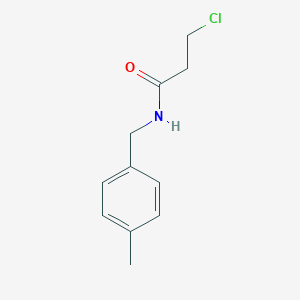

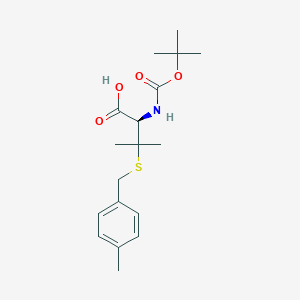

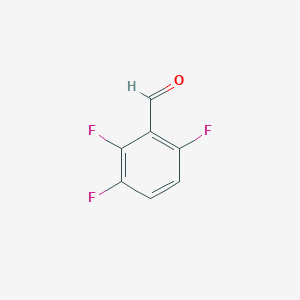

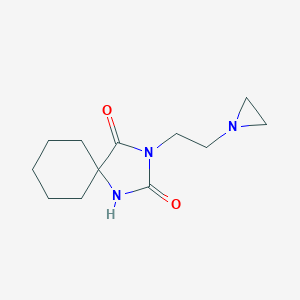

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclohepta[b]pyrrole-5-carbaldehyde](/img/structure/B35315.png)